O-(but-3-yn-1-yl)hydroxylamine: Chemical Properties, Stability, and Bioconjugation Workflows
O-(but-3-yn-1-yl)hydroxylamine: Chemical Properties, Stability, and Bioconjugation Workflows
Executive Summary
O-(but-3-yn-1-yl)hydroxylamine is a highly versatile, bifunctional crosslinking reagent that bridges the gap between carbonyl-based bioconjugation and click chemistry. By combining a highly nucleophilic aminooxy group (-O-NH₂) with a terminal alkyne (-C≡CH), this molecule enables sequential or simultaneous dual-modality labeling. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, stability profiles, and optimized protocols for oxime ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Molecular Architecture & Physicochemical Properties
The utility of O-(but-3-yn-1-yl)hydroxylamine stems from the distinct electronic environments of its two functional termini, separated by a short, flexible ethylene bridge.
The Alpha-Effect and Nucleophilicity
The aminooxy group exhibits an unusually high nucleophilicity compared to primary alkylamines, a phenomenon known as the alpha-effect [1]. The adjacent oxygen atom possesses lone pair electrons that undergo quantum mechanical repulsion with the lone pair on the nitrogen atom. This raises the energy of the highest occupied molecular orbital (HOMO), making the nitrogen significantly more reactive toward electrophilic centers, such as aldehydes and ketones[1][2].
Furthermore, the pKa of the conjugate acid of an O-alkylhydroxylamine is typically around 4.5 to 5.0. This reduced basicity (compared to standard amines with pKa ~9-10) ensures that a significant fraction of the aminooxy groups remains unprotonated—and therefore nucleophilically active—even in mildly acidic to neutral aqueous environments[3].
Structural Data Summary
| Property | Specification | Mechanistic Implication |
| Chemical Formula | C₄H₇NO (Free base) / C₄H₈ClNO (HCl salt) | Low molecular weight prevents steric hindrance during bioconjugation. |
| Functional Groups | Aminooxy (-O-NH₂), Terminal Alkyne (-C≡CH) | Enables orthogonal oxime ligation and CuAAC click chemistry. |
| pKa (-NH₃⁺) | ~ 4.5 – 5.0 | Remains nucleophilic at physiological and mildly acidic pH. |
| Physical State | Volatile liquid (Free base) / Solid (HCl salt) | Salt form is required for thermodynamic stability and handling. |
Synthetic Methodology: The Mitsunobu-Hydrazinolysis Pathway
The synthesis of O-(but-3-yn-1-yl)hydroxylamine requires the selective formation of a C-O-N bond without over-alkylating the nitrogen. The industry standard for this transformation is a two-step process utilizing the Mitsunobu reaction followed by hydrazinolysis [4][5].
Synthetic workflow for O-(but-3-yn-1-yl)hydroxylamine hydrochloride.
Step-by-Step Protocol & Causality
Step 1: Mitsunobu Alkylation [6]
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Setup: Dissolve but-3-yn-1-ol (1.0 eq), N-hydroxyphthalimide (NHPI) (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes.
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Validation: Monitor via TLC until the alcohol is consumed. The protected intermediate is purified via silica gel chromatography.
Step 2: Hydrazinolysis (Deprotection) [7]
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Reaction: Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and stir at room temperature for 2-4 hours.
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Precipitation: A white solid (phthalhydrazide) will precipitate.
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Causality: Hydrazine is a potent, alpha-effect nucleophile that attacks the phthalimide carbonyls. This nucleophilic acyl substitution forms an incredibly stable, insoluble cyclic byproduct (phthalhydrazide), thermodynamically driving the release of the free O-alkylhydroxylamine[7].
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Validation: Filter the precipitate. The filtrate contains the free base product.
Step 3: Salt Formation [5]
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Stabilization: Dilute the filtrate with diethyl ether and cool to 0°C. Slowly add a solution of HCl in ether (2.0 M).
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Isolation: The O-(but-3-yn-1-yl)hydroxylamine hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.
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Causality: The free base is volatile and highly susceptible to oxidative degradation. Protonation yields a thermodynamically stable, non-hygroscopic solid suitable for long-term storage[5].
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Thermodynamic & Kinetic Stability Profiling
Understanding the degradation pathways of O-(but-3-yn-1-yl)hydroxylamine is critical for maintaining assay reproducibility.
| Condition | Free Base Stability | Hydrochloride Salt Stability | Primary Degradation Pathway |
| Room Temp (Air) | < 24 Hours | > 6 Months | Oxidation of the aminooxy nitrogen; ambient carbonyl scavenging. |
| Aqueous (pH 7.4) | Moderate (Days) | High (Weeks) | Slow hydrolysis; highly stable compared to hydrazines. |
| -20°C (Inert Gas) | ~ 1 Month | > 2 Years | Thermodynamically stable; trace moisture can cause clumping. |
Storage Protocol: Always store the reagent as the hydrochloride salt at -20°C in a desiccator. When preparing stock solutions for bioconjugation, dissolve immediately prior to use to prevent premature reaction with trace aldehydes in the solvent.
Dual-Modality Bioconjugation: Oxime Ligation & CuAAC
The primary application of O-(but-3-yn-1-yl)hydroxylamine is the functionalization of biomolecules. The aminooxy group forms a highly stable oxime bond with aldehydes/ketones, while the alkyne serves as a bioorthogonal handle for click chemistry[1][8].
Dual-modality bioconjugation via sequential oxime ligation and CuAAC.
Optimizing Oxime Ligation Kinetics
Oxime ligation is a bimolecular reaction whose kinetics are heavily dictated by pH and the presence of nucleophilic catalysts[8][9].
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Acidic Conditions (pH 4.0 - 5.0): This is the optimal range for uncatalyzed ligation. It provides the perfect thermodynamic balance: the carbonyl group is sufficiently protonated (increasing electrophilicity), while the aminooxy group (pKa ~4.5) remains largely unprotonated and nucleophilic[3][9].
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Neutral Conditions (pH 7.0 - 7.4): At physiological pH, the reaction is inherently slow because the carbonyl is unprotonated. To overcome this, aniline (10-100 mM) is used as a nucleophilic catalyst.
Self-Validating Ligation Protocol (Aniline-Catalyzed)
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Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0 containing 50 mM aniline.
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Reagent Mixing: Add the ketone-tagged biomolecule (e.g., 10 µM) to the buffer. Add O-(but-3-yn-1-yl)hydroxylamine hydrochloride at a 10-fold molar excess (100 µM).
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Causality: Maintaining pseudo-first-order kinetics by using an excess of the small-molecule linker ensures complete conversion and prevents biomolecule dimerization[3].
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Incubation & Validation: Incubate at room temperature for 1-2 hours. Validate complete conversion via LC-MS or SDS-PAGE (if a mass shift is detectable).
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Click Chemistry (CuAAC): The resulting alkyne-tagged biomolecule can now be reacted with an azide-fluorophore using standard Cu(I) catalysis (e.g., CuSO₄ and sodium ascorbate) to form a stable 1,2,3-triazole linkage.
Conclusion
O-(but-3-yn-1-yl)hydroxylamine represents a critical node in modern bioconjugation strategies. By leveraging the alpha-effect for rapid, chemoselective oxime ligation and providing an inert alkyne handle for downstream click chemistry, it allows researchers to build complex, multi-functional architectures. Strict adherence to storage protocols (utilizing the hydrochloride salt) and kinetic optimization (pH control and aniline catalysis) are the keys to deploying this reagent successfully in drug development and chemical biology workflows.
Sources
- 1. US9758533B2 - Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith - Google Patents [patents.google.com]
- 2. US7544794B1 - Method for sequencing DNA and RNA by synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
